Oleoyl chloride

Physical property comparison Handling and storage Fatty acid chlorides

Choose oleoyl chloride over saturated fatty acid chlorides for superior synthetic efficiency. Direct comparative data show an 86% isolated yield using oleoyl chloride versus 61% for stearoyl chloride, a 25 percentage-point advantage that directly reduces raw material costs and increases throughput. The cis-double bond keeps oleoyl chloride liquid at room temperature and below, enabling seamless integration into automated liquid handling and continuous-flow systems without the pre-heating steps required for palmitoyl chloride. For amphiphilic biopolymers, oleoyl chloride delivers a controlled degree of substitution (DS 0.70 vs 1.33 for stearoyl chloride), allowing precise tuning of hydrophobicity. Its liquid state, verified density (0.91 g/mL at 25°C), and reliable gravimetric dispensing streamline high-throughput synthesis. Procure with confidence for applications in prodrug conjugation, lipid intermediate synthesis, and biopolymer modification where yield, consistency, and ease of handling are critical.

Molecular Formula C18H33ClO
Molecular Weight 300.9 g/mol
CAS No. 112-77-6
Cat. No. B052042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleoyl chloride
CAS112-77-6
SynonymsOleoyl Chloride;  (Z)-9-Octadecenoyl Chloride;  9-(Z)-Octadecen-1-oyl Chloride;  Oleic Acid Chloride;  Oleic Chloride;  Oleyl Chloride;  cis-9-Octadecenoyl Chloride
Molecular FormulaC18H33ClO
Molecular Weight300.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)Cl
InChIInChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3/b10-9-
InChIKeyMLQBTMWHIOYKKC-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oleoyl Chloride (CAS 112-77-6): Procurement and Selection Guide for Research and Industrial Applications


Oleoyl chloride (CAS 112-77-6) is a long-chain unsaturated fatty acid chloride (C18:1, cis-Δ9) characterized by a reactive acyl chloride functional group attached to an oleyl backbone [1]. As a key acylating agent, it serves as an intermediate in the synthesis of oleate esters, oleamides, and other oleoyl derivatives across pharmaceutical, surfactant, and polymer chemistry applications . Unlike its saturated counterparts, the cis-double bond at the C9 position confers distinct physicochemical properties—including a liquid physical state at room temperature and enhanced solubility in organic media—that critically influence both synthetic outcomes and end-product characteristics [2]. The compound is commercially available in technical grades typically ranging from 80% to ≥97% purity .

Why Generic Substitution of Oleoyl Chloride Fails: Critical Differentiators in Acylation Performance


Substituting oleoyl chloride with saturated fatty acid chlorides such as palmitoyl chloride (C16:0) or stearoyl chloride (C18:0) introduces substantial and often unacceptable variations in both synthetic efficiency and product functionality [1]. These differences stem not merely from minor chain-length variations but from the fundamental presence or absence of the cis-9 double bond, which governs molecular packing, fluidity, and solubility [2]. For instance, palmitoyl chloride exhibits a melting point of 9.0–14.0°C, rendering it a low-melting solid at ambient laboratory conditions, whereas oleoyl chloride remains a liquid at room temperature and below—a physical state differential that directly impacts handling logistics, solubility in reaction media, and homogeneity during large-scale syntheses . In acylation reactions, the unsaturated oleoyl moiety imparts markedly different degrees of substitution onto polymeric substrates, as evidenced by direct comparative studies where stearoyl chloride and oleoyl chloride produced substitution ratios of 1.33 versus 0.70, respectively, under identical reaction conditions [1]. Consequently, generic replacement of oleoyl chloride with saturated analogs is not a chemically equivalent substitution and will yield products with divergent physicochemical and functional profiles.

Oleoyl Chloride Quantitative Differentiation Evidence: Head-to-Head Performance Data


Oleoyl Chloride vs. Palmitoyl Chloride: Physical State and Handling Advantages at Ambient Temperature

Oleoyl chloride (CAS 112-77-6) remains a liquid at room temperature and below (storage at −20°C maintains liquid state), whereas palmitoyl chloride (CAS 112-67-4) solidifies at 9.0–14.0°C [1]. This 20–25°C differential in physical state boundary has direct implications for handling procedures, solubility in non-polar reaction media, and compatibility with continuous-flow synthesis platforms [1].

Physical property comparison Handling and storage Fatty acid chlorides

Oleoyl Chloride vs. Stearoyl Chloride: Divergent Acylation Efficiency in Chitin Modification

In a direct mixed-acylation study of chitin, oleoyl chloride and stearoyl chloride were simultaneously reacted with chitin under identical conditions (100°C, 24 h, AMIMCl/TMG ionic liquid medium). The resulting degrees of substitution (DS) were markedly different: DS(stearoyl) = 1.33 versus DS(oleoyl) = 0.70 [1]. This 47% lower substitution efficiency for oleoyl chloride indicates that the cis-double bond significantly modulates acylation kinetics and/or equilibrium grafting density on polysaccharide substrates.

Polysaccharide acylation Degree of substitution Chitin modification

Oleoyl Chloride vs. Stearoyl Chloride: Superior Synthetic Yield in Glycerol Derivative Acylation

In the acylation of a protected glycerol derivative under identical reaction conditions, oleoyl chloride achieved an 86% isolated yield, whereas stearoyl chloride produced only a 61% yield—a 25 percentage-point absolute difference corresponding to a 41% relative increase in yield [1]. This substantial yield advantage translates directly to reduced material costs and improved process efficiency in multi-step syntheses.

Glycerol derivative synthesis Acylation yield Lipid synthesis

Oleoyl Chloride vs. Oleic Acid Activation: Comparative Synthetic Efficiency in Amide Bond Formation

In the same synthetic sequence targeting a glycerol-derived amide intermediate, oleoyl chloride (acyl chloride method, −78°C, 2 h) produced an 86% yield, while the alternative route employing oleic acid with EDC–HCl/DMAP coupling (room temperature, overnight) gave a 78% yield [1]. The acyl chloride route provided an 8 percentage-point absolute yield advantage while requiring substantially shorter reaction time (2 h vs. overnight) and lower temperature conditions.

Amidation efficiency Acyl chloride vs. acid Synthetic methodology comparison

Oleoyl Chloride Synthesis from Oleic Acid: High-Yield Preparation Using Thionyl Chloride via Tangential Distillation

Oleoyl chloride can be prepared from oleic acid and thionyl chloride using a tangential distillation apparatus, achieving 97–99% crude yield with complete conversion as verified by IR spectroscopy (no residual carboxyl band detected) [1]. Following distillation at 99–109°C / 25 μ, a water-white product is obtained with nD25 of 1.4580–1.4613 [1]. This near-quantitative yield, when compared to alternative chlorinating agents such as phosphorus trichloride or oxalyl chloride which typically yield 85–87%, represents a 10–14 percentage-point yield advantage and eliminates the need for phosphorus-containing waste streams .

Acyl chloride synthesis Thionyl chloride method Process yield optimization

Optimal Application Scenarios for Oleoyl Chloride Based on Quantitative Evidence


Synthesis of Unsaturated Phospholipids and Glycerol-Derived Lipids Requiring High Isolated Yields

For research and production groups synthesizing phospholipid precursors, prodrug conjugates, or glycerol-based lipid intermediates where starting material is precious or multi-step sequences demand maximum efficiency, oleoyl chloride is the acylating agent of choice [1]. Direct comparative data demonstrate an 86% isolated yield using oleoyl chloride versus 61% for stearoyl chloride and 78% for EDC-mediated oleic acid activation [1]. The 25 percentage-point yield advantage over stearoyl chloride and 8 percentage-point advantage over acid activation routes directly translate to reduced raw material costs and higher throughput.

Controlled-Density Functionalization of Polysaccharide and Biopolymer Substrates

When developing modified chitin, chitosan, or cellulose materials where the degree of hydrophobic substitution must be precisely controlled rather than maximized, oleoyl chloride offers a demonstrated functional advantage [2]. Quantitative evidence shows that under identical acylation conditions, oleoyl chloride yields a DS of 0.70 versus 1.33 for stearoyl chloride—a 47% lower grafting density [2]. This enables the preparation of amphiphilic biopolymers with intermediate hydrophobicity that retain partial aqueous dispersibility, a property profile unattainable with saturated fatty acid chlorides without complex stoichiometric optimization.

Ambient-Temperature Liquid Handling Workflows and Automated Synthesis Platforms

For laboratories or manufacturing facilities employing automated liquid handling systems, continuous-flow reactors, or robotic synthesis platforms, the liquid physical state of oleoyl chloride at room temperature and sub-ambient conditions (storage at −20°C maintains liquid) provides a decisive operational advantage [3]. Palmitoyl chloride, in contrast, solidifies at 9.0–14.0°C, necessitating pre-heating steps that introduce workflow complexity and volumetric measurement inaccuracies [3]. The density of oleoyl chloride (0.91 g/mL at 25°C) supports reliable gravimetric or volumetric dispensing in high-throughput settings [3].

In-House Preparation of High-Purity Oleoyl Chloride with Minimal Waste Stream Complexity

Research groups or pilot-scale operations that prefer to synthesize oleoyl chloride in-house from oleic acid should adopt the thionyl chloride / tangential distillation method described in Organic Syntheses [4]. This procedure delivers 97–99% crude yield with complete conversion (no residual carboxyl IR band), compared to 85–87% yields typical of phosphorus trichloride or oxalyl chloride methods [4]. The 10–14 percentage-point yield improvement, combined with avoidance of phosphorus-containing waste streams that require specialized disposal, makes this method both economically and environmentally preferable for in-house preparation [4].

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